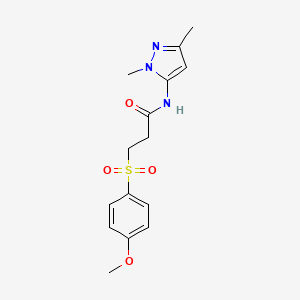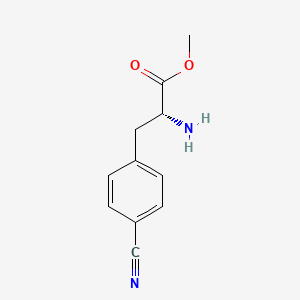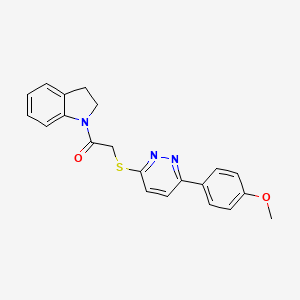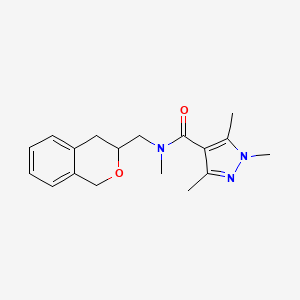![molecular formula C16H23N B2764551 N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287330-67-8](/img/structure/B2764551.png)
N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, commonly known as "MT-45," is a synthetic opioid that has gained attention in recent years due to its potential for abuse and dependence. MT-45 was first synthesized in the 1970s as part of research into the development of new analgesics. However, it was never approved for medical use and has since been classified as a Schedule I controlled substance in the United States.
Wirkmechanismus
MT-45 acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. It is a partial agonist, meaning that it activates the receptor to a lesser extent than full agonists like morphine. However, it still produces effects such as pain relief and euphoria.
Biochemical and Physiological Effects
MT-45 produces a range of biochemical and physiological effects in the body. These include analgesia, sedation, respiratory depression, and pupillary constriction. It also produces a sense of euphoria and can lead to addiction and dependence with repeated use.
Vorteile Und Einschränkungen Für Laborexperimente
MT-45 has several advantages and limitations for use in lab experiments. One advantage is that it is a selective mu-opioid receptor agonist, meaning that it can be used to study the effects of mu-receptor activation without affecting other opioid receptors. However, its potency is lower than other opioids, which may limit its usefulness in certain experiments. Additionally, its potential for abuse and dependence means that it must be handled with caution in the lab.
Zukünftige Richtungen
There are several potential future directions for research into MT-45. One area of interest is its potential as a treatment for pain, particularly in cases where other opioids are not effective. Another area of research is the development of new opioid medications that have reduced potential for abuse and dependence. Finally, there is a need for more research into the mechanisms of action of MT-45 and other opioids, as well as their long-term effects on the body.
Synthesemethoden
MT-45 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is not widely available due to the illicit nature of the drug. However, it is known that the starting material for the synthesis is cyclohexanone, which is converted to a bicyclic intermediate through a series of reactions. The intermediate is then reacted with 2,4,6-trimethylphenyl magnesium bromide to form the final product.
Wissenschaftliche Forschungsanwendungen
MT-45 has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. One study found that MT-45 has analgesic effects in animal models and may be useful in the treatment of pain. Another study investigated the potential of MT-45 as a treatment for opioid addiction, but found that it was not effective in reducing withdrawal symptoms or drug-seeking behavior.
Eigenschaften
IUPAC Name |
N-methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-11-5-12(2)14(13(3)6-11)16-7-15(8-16,9-16)10-17-4/h5-6,17H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPQRXMBBFQUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)CNC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Fluorophenyl)methyl]-N'-(2-methoxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2764468.png)
![Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2764469.png)
![2-Cyclopropyl-4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2764470.png)




![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2764479.png)
![1-(3,5-Dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazin-2-one](/img/structure/B2764482.png)

![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2764485.png)
![2-[(3-Methoxy-2-naphthoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2764486.png)

